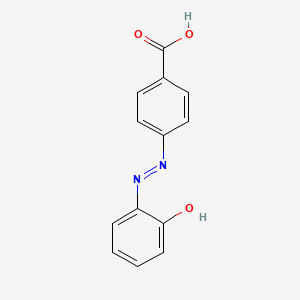

4-(2-Hydroxyphenylazo)benzoic acid

Description

Overview of Azo Compounds and their Significance in Chemical Science

Azo compounds are a major class of chemical substances characterized by the presence of a diazene (B1210634) functional group (–N=N–), which links two hydrocarbyl groups, typically aromatic rings. worldwidejournals.com This azo bridge is a potent chromophore, meaning it is responsible for the absorption of light in the visible region of the electromagnetic spectrum, and consequently, these compounds are often intensely colored. ebi.ac.uk This property has led to their widespread use as dyes and pigments in a vast array of industries, including textiles, printing, and food. ebi.ac.ukindiarawmaterial.com In fact, azo dyes represent the largest and most important group of synthetic colorants used today. nih.gov

The synthesis of aromatic azo compounds is most commonly achieved through a two-step process known as diazotization and coupling. ebi.ac.uk In the first step, a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt. This is followed by an electrophilic substitution reaction where the diazonium salt couples with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo compound. ebi.ac.uk The versatility of this synthetic route allows for the creation of a wide spectrum of colors by varying the substituents on the aromatic rings. ebi.ac.uk Beyond their use as colorants, the electron-rich nature of the azo group and the potential for incorporating other functional groups make these compounds valuable as ligands in coordination chemistry and as active components in various analytical and materials science applications. researchgate.net

Contextualization of 4-(2-Hydroxyphenylazo)benzoic acid within Azo Dye Chemistry and Ligand Design

Within the vast family of azo compounds, this compound, often abbreviated as HABA, presents a unique combination of functional groups that make it a subject of significant research interest. chemicalbook.com Its structure features an azo bridge linking a benzoic acid moiety and a phenolic ring. chemicalbook.com This arrangement of a carboxylic acid group and a hydroxyl group ortho to the azo linkage provides the molecule with key characteristics for both dye chemistry and ligand design.

As a dye, the color of this compound is a direct consequence of the extended π-conjugated system created by the two aromatic rings and the azo bridge. chemicalbook.com The presence of the hydroxyl and carboxylic acid groups, which can undergo protonation or deprotonation depending on the pH, means that its color can be sensitive to the chemical environment, hinting at its potential use as a pH indicator. chemicalbook.com

In the realm of ligand design, the ortho-hydroxy and carboxylic acid functionalities are strategically positioned to act as chelating agents. researchgate.net These groups can coordinate with metal ions, forming stable complexes. The nitrogen atoms of the azo group can also participate in coordination, allowing the molecule to act as a multidentate ligand. researchgate.net This ability to form well-defined metal complexes is a cornerstone of its application in various analytical and catalytic systems.

Interdisciplinary Relevance of Research on this compound

The unique structural features of this compound have propelled its use across multiple scientific disciplines. One of its most prominent applications is in the field of analytical chemistry, specifically in mass spectrometry. It has been identified as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. tsijournals.com In this technique, HABA co-crystallizes with an analyte, absorbs the laser energy, and facilitates the gentle ionization of the analyte, allowing for the mass analysis of large biomolecules like proteins and polymers with high sensitivity. tsijournals.com

Furthermore, its ability to bind to proteins, such as serum albumin, has made it a valuable tool in biochemical and biophysical studies. sigmaaldrich.com The changes in its absorption spectrum upon binding can be used to probe the binding mechanisms and microenvironments of ligand-protein interactions. sigmaaldrich.com This has implications for understanding drug-protein binding and for the development of diagnostic assays. The compound's responsiveness to its environment also extends to its potential use in the development of chemical sensors. chemicalbook.com The combination of these diverse applications underscores the significant interdisciplinary relevance of research into this compound.

Data Tables

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₀N₂O₃ |

| Molecular Weight | 242.23 g/mol |

| Appearance | Light yellow to orange powder |

| Melting Point | 204-208 °C |

| Solubility | Soluble in ethanol (B145695) |

| CAS Number | 1634-82-8 |

Table 2: Spectroscopic Data for this compound

| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

| Ethanol | Not specified | ≥2000 at 337 nm |

| Methanol | Not specified | Not specified |

| Water | Not specified | Not specified |

Note: Specific absorption maxima in different solvents were not consistently available in the searched literature. The molar absorptivity in ethanol at 337 nm is provided as a reference from a supplier.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O3 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

4-[(2-hydroxyphenyl)diazenyl]benzoic acid |

InChI |

InChI=1S/C13H10N2O3/c16-12-4-2-1-3-11(12)15-14-10-7-5-9(6-8-10)13(17)18/h1-8,16H,(H,17,18) |

InChI Key |

UGBDZLIAWUHKCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 2 Hydroxyphenylazo Benzoic Acid

Classical Synthesis Routes for 4-(2-Hydroxyphenylazo)benzoic acid

The primary method for synthesizing aryl azo compounds is the sequential process of diazotization followed by an azo coupling reaction. This classical approach remains the most efficient and widely used route for creating the core structure of this compound.

The synthesis of this compound begins with the diazotization of a primary aromatic amine, in this case, 4-aminobenzoic acid. This reaction is typically performed in a cold, acidic solution. The process involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). organic-chemistry.org The nitrous acid is then protonated, and after the loss of a water molecule, it forms the highly electrophilic nitrosonium ion (NO⁺). byjus.com The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable 4-carboxybenzenediazonium salt. byjus.com

The second stage is the azo coupling reaction, which is a form of electrophilic aromatic substitution. slideshare.net The newly formed 4-carboxybenzenediazonium ion is a weak electrophile that reacts with an electron-rich aromatic compound, the coupling partner. For the synthesis of the target molecule, phenol (B47542) is used as the coupling partner. The hydroxyl group of phenol is a potent activating group, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making it susceptible to electrophilic attack. slideshare.net The diazonium ion attacks the electron-rich phenol ring to form a new carbon-nitrogen bond, creating the characteristic azo (-N=N-) linkage and yielding the final product.

The success and yield of the synthesis are highly dependent on the careful control of reaction conditions for both the diazotization and coupling steps.

Diazotization: The key parameter for the diazotization of 4-aminobenzoic acid is temperature. Diazonium salts are generally unstable and can decompose at higher temperatures, leading to the unwanted formation of phenols and nitrogen gas. organic-chemistry.org Therefore, the reaction is almost invariably carried out at low temperatures, typically between 0 and 5 °C, using an ice bath to dissipate the heat generated by the exothermic reaction. The presence of excess strong acid is also crucial to prevent the newly formed diazonium salt from coupling with the unreacted primary amine. byjus.com

Azo Coupling: The pH of the reaction medium is the most critical factor in the coupling step. The coupling of diazonium salts with phenols is best performed under mildly alkaline conditions (pH 8-10). In this pH range, the phenol is partially converted to the more strongly activating phenoxide ion, which enhances the rate of electrophilic substitution. However, the pH must not be too high, as this would convert the diazonium ion into a non-reactive diazohydroxide. For the synthesis of this compound, achieving regioselectivity for the ortho position over the sterically less hindered and electronically favored para position can be challenging. The choice of solvent and the presence of specific catalysts or directing groups can influence the ortho/para product ratio.

The optimization of these parameters is essential for maximizing the yield of the desired product while minimizing side reactions.

Table 1: Influence of Reaction Parameters on the Synthesis of this compound

| Parameter | Condition | Rationale | Expected Outcome on Yield |

|---|---|---|---|

| Diazotization Temperature | 0-5 °C | Ensures the stability of the 4-carboxybenzenediazonium salt and prevents its decomposition. organic-chemistry.org | High |

| Diazotization Temperature | > 10 °C | Leads to rapid decomposition of the diazonium salt into 4-hydroxybenzoic acid and N₂ gas. | Low |

| Coupling pH | 4-6 (Acidic) | Phenol is not sufficiently activated; the concentration of the phenoxide ion is too low for efficient coupling. | Low |

| Coupling pH | 8-10 (Mildly Alkaline) | Optimizes the concentration of the highly activated phenoxide ion while maintaining the reactivity of the diazonium salt. | High |

| Coupling pH | > 11 (Strongly Alkaline) | Converts the electrophilic diazonium salt into non-reactive diazohydroxide species. | Low |

Strategies for Functional Group Modification and Derivative Synthesis

The presence of three distinct functional components—the carboxylic acid group, the hydroxyl group, and the two aromatic rings linked by an azo bridge—makes this compound an excellent platform for synthesizing a wide range of derivatives with specialized properties.

Further functionalization of the two aromatic rings can be achieved through subsequent electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. The regiochemical outcome of these reactions is dictated by the combined directing effects of the substituents already present on each ring.

On the Hydroxyphenyl Ring: The hydroxyl (-OH) group is a strongly activating ortho-, para-director. The azo group (-N=N-Ar) is a deactivating group with a meta-directing influence. In this ring, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (and meta to the azo linkage).

On the Carboxyphenyl Ring: The carboxylic acid (-COOH) group is a deactivating meta-director. The azo group is also deactivating and meta-directing. Therefore, electrophilic substitution on this ring will be significantly slower than on the hydroxyphenyl ring and will be directed to the positions meta to the carboxylic acid group.

By carefully selecting reaction conditions, it is possible to selectively introduce new functional groups onto either ring, thereby creating a diverse library of substituted derivatives.

The introduction of new functional groups allows for the fine-tuning of the molecule's electronic and physical properties. Substituents can have a profound impact on the acidity of the carboxylic acid group and the chromophoric properties of the azo system.

The acidity of the benzoic acid moiety is influenced by the electronic nature of any additional substituents on the ring. libretexts.org Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), increase the acidity (lower the pKa) by stabilizing the negative charge of the conjugate carboxylate anion through inductive effects. libretexts.org Conversely, electron-donating groups (EDGs), such as a methoxy group (-OCH₃), decrease acidity (raise the pKa) by destabilizing the carboxylate anion. libretexts.org This principle allows for the rational design of derivatives with specific acid-base properties.

Furthermore, the color of the azo compound is determined by the electronic transitions within its extended π-system. Modifying the substituents on the aromatic rings can alter the energy of these transitions and thus shift the maximum absorption wavelength (λmax), leading to a change in color. Attaching EDGs or EWGs can shift the absorption into the visible spectrum or modify the existing color, a principle fundamental to the design of synthetic dyes.

Table 2: Predicted Effect of Substituents on the Acidity of the Benzoic Acid Moiety

| Substituent (X) Position | Substituent Group (X) | Electronic Effect | Predicted Effect on Acidity (pKa) |

|---|---|---|---|

| meta to -COOH | -NO₂ | Strongly Electron-Withdrawing | Increase (pKa will decrease) |

| meta to -COOH | -Cl | Electron-Withdrawing | Increase (pKa will decrease) |

| meta to -COOH | -H | Reference | Reference pKa |

| meta to -COOH | -CH₃ | Weakly Electron-Donating | Decrease (pKa will increase) |

The hydroxyl and carboxylic acid groups serve as reactive handles for building more complex, multifunctional molecules. The carboxylic acid can be readily converted into other functional groups such as esters, amides, or acid chlorides, which can then participate in a wide array of subsequent reactions. Similarly, the phenolic hydroxyl group can undergo reactions like Williamson ether synthesis to attach alkyl chains or other moieties. sigmaaldrich.com

This versatility has been demonstrated in the synthesis of complex derivatives from isomeric structures. For instance, 2-(4-Hydroxyphenylazo)benzoic acid has been used as a precursor in the preparation of multifunctional benzoxazine (B1645224) monomers and complex phthalocyanine (B1677752) derivatives. sigmaaldrich.comchemicalbook.com These examples highlight a key strategy: using the core azo-benzoic acid structure as a building block. By reacting the hydroxyl or carboxyl functionalities, the molecule can be incorporated into polymers, linked to other chromophores, or used to construct elaborate supramolecular assemblies, leading to advanced materials with tailored optical, electronic, or binding properties.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 2 Hydroxyphenylazo Benzoic Acid and Its Derivatives

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of compounds like 4-(2-Hydroxyphenylazo)benzoic acid. These methods measure the vibrational energies of molecular bonds, providing a unique "fingerprint" of the compound.

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Vibrational Modes

O-H Stretching: A broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group, which is often broadened due to hydrogen bonding. A sharper peak for the phenolic O-H group would also be expected.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected between 1700 and 1680 cm⁻¹.

N=N Stretching: The azo group stretching vibration is typically weak in the infrared spectrum and appears in the 1450-1400 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several bands in the 1600-1450 cm⁻¹ range.

C-O Stretching: Vibrations for the carboxylic C-O and phenolic C-O bonds would be observed in the 1320-1210 cm⁻¹ region.

A detailed analysis of these peak positions, shapes, and intensities would confirm the presence of the principal functional groups within the molecule.

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, providing information on molecular vibrations. For this compound, Raman spectroscopy would be particularly useful for observing non-polar bonds.

The symmetric N=N azo stretch , which is often weak in the FT-IR spectrum, typically shows a strong band in the Raman spectrum, making it easier to identify.

The aromatic ring vibrations also provide a characteristic pattern that can be used for molecular fingerprinting.

By combining FT-IR and Raman data, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in structural confirmation. A detailed study on the related isomer, 2-(4-hydroxyphenylazo)benzoic acid, has utilized both FT-IR and FT-Raman spectroscopy to perform fundamental vibrational assignments. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. These properties are highly dependent on the molecular structure and the solvent environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectral Analysis in Diverse Solvents

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of conjugated systems and chromophores. The spectrum of this compound is expected to show characteristic absorption bands:

An intense band at shorter wavelengths corresponding to the π→π transition* within the aromatic rings.

A less intense band at longer wavelengths associated with the n→π transition* of the azo group's lone pair electrons.

The position and intensity of these bands are sensitive to the solvent. Studies on the isomer 2-(4-hydroxyphenylazo)benzoic acid have shown distinct absorption maxima in solvents like ethanol (B145695), methanol, and water, highlighting the influence of the solvent on the electronic structure. researchgate.netresearchgate.net

Fluorescence Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While many azo compounds are known to have low fluorescence quantum yields due to efficient non-radiative decay processes, studying any potential emission is crucial for understanding its photophysical properties. If fluorescent, analysis of the emission spectrum, quantum yield, and fluorescence lifetime would provide valuable information about the excited state dynamics of this compound. Research on the related compound 2-(4-hydroxyphenylazo)benzoic acid has successfully recorded its fluorescence spectra in various solvents. worldwidejournals.com

Solvent Effects on Electronic Transitions of this compound

The polarity of the solvent can significantly influence the energy of electronic transitions, leading to shifts in the absorption and emission maxima. This phenomenon, known as solvatochromism, can be either a bathochromic (red) or hypsochromic (blue) shift.

π→π transitions* typically exhibit a bathochromic shift with increasing solvent polarity.

n→π transitions* usually show a hypsochromic shift as solvent polarity increases, due to the stabilization of the non-bonding orbital by the polar solvent.

Investigating the UV-Vis absorption spectra of this compound in a range of solvents with varying polarities would allow for the characterization of its ground and excited state dipole moments and would provide deeper insight into the nature of its electronic transitions. For its isomer, 2-(4-hydroxyphenylazo)benzoic acid, the -OH group has been noted to be capable of forming hydrogen bonds with solvents, contributing to spectral shifts. worldwidejournals.com A similar effect would be anticipated for the subject compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural assignment of this compound. By analyzing the magnetic properties of its atomic nuclei, researchers can piece together its molecular framework with high precision.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms within the molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the two phenyl rings and the acidic proton of the carboxylic acid group are observed. The chemical shifts of these protons are influenced by the electronic effects of the azo group (-N=N-), the hydroxyl group (-OH), and the carboxyl group (-COOH).

A study of various substituted benzoic acids provides a basis for interpreting the ¹H NMR spectrum. For instance, the protons on the phenyl ring containing the carboxylic acid group typically appear at different chemical shifts than those on the hydroxyphenyl ring. The specific positions and splitting patterns of these signals allow for the unambiguous assignment of each proton to its respective position in the molecule. rsc.orgresearchgate.net

| Proton Assignment | Typical Chemical Shift Range (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 |

| Aromatic Protons | 6.8 - 8.2 |

| Hydroxyl Proton (-OH) | 9.0 - 10.0 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon of the carboxylic acid group is a key diagnostic peak, typically appearing in the downfield region of the spectrum (around 160-180 ppm). The aromatic carbons exhibit signals in the range of 110-160 ppm, with the carbons attached to the electron-withdrawing azo and carboxyl groups and the electron-donating hydroxyl group showing characteristic shifts. Theoretical calculations using methods like the gauge-invariant atomic orbitals (GIAO) have been employed to predict and confirm the experimental ¹³C NMR chemical shifts. researchgate.net

| Carbon Assignment | Typical Chemical Shift Range (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic Carbons | 115 - 155 |

| Carbon attached to -OH | ~160 |

| Carbons attached to -N=N- | ~140 - 150 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal Complexes of this compound

The versatility of this compound as a ligand allows for the formation of various metal complexes. Heteronuclear NMR, which involves observing the NMR signals of nuclei other than ¹H and ¹³C, is a powerful tool for characterizing these complexes. For instance, when this compound coordinates with organotin(IV) moieties, ¹¹⁹Sn NMR spectroscopy becomes invaluable. ijcce.ac.irunimas.my

The chemical shift of the ¹¹⁹Sn nucleus provides direct information about the coordination number and geometry around the tin atom. ijcce.ac.irunimas.my For example, a study on diorganotin(IV) complexes of a similar ligand, 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid, revealed that the ¹¹⁹Sn NMR chemical shifts were indicative of a four-coordinate tetrahedral geometry in solution. ijcce.ac.ir The presence of multiple ¹¹⁹Sn signals can also indicate the existence of different tin environments within the complex. ijcce.ac.irnih.gov The study of such metal complexes is a significant area of research due to their potential applications. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, thereby confirming the molecular weight of this compound and elucidating the structure of its derivatives through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques for Structural Elucidation

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly well-suited for the analysis of organic molecules like this compound, as it minimizes fragmentation and primarily produces intact molecular ions. wikipedia.orgshimadzu.com In a notable application, 2-(4-Hydroxyphenylazo)benzoic acid (HABA), a positional isomer of the title compound, has been successfully utilized as a matrix for the MALDI-MS analysis of various analytes, including peptides, proteins, and synthetic polymers. sigmaaldrich.comresearchgate.netnih.gov This demonstrates the utility of this class of compounds in facilitating the ionization of other molecules. The analysis of this compound itself by MALDI-TOF (Time-of-Flight) MS would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺, confirming its molecular weight. This technique is also valuable for the characterization of azo dyes in various matrices. nih.gov

Fragmentation Pattern Analysis for Derivative Characterization

While soft ionization techniques aim to preserve the molecular ion, fragmentation analysis, often achieved through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides a wealth of structural information. shimadzu.comnih.gov The fragmentation pattern of this compound and its derivatives can be predicted based on the principles of mass spectrometry. libretexts.org

For instance, in the mass spectrum of benzoic acid, characteristic fragments corresponding to the loss of the carboxyl group and the phenyl group are observed. docbrown.info Similarly, for this compound, cleavage of the C-N bonds of the azo group and fragmentation of the phenyl rings would be expected. Analysis of the resulting fragment ions allows for the precise localization of substituents in its derivatives. The fragmentation of related compounds like 4-hydroxybenzoic acid has been studied, providing a reference for interpreting the mass spectra of more complex derivatives. nist.govnist.govmassbank.eu By carefully examining the masses of the fragment ions, the structural modifications in various derivatives can be confidently identified. researchgate.net

Tautomeric Equilibria and Intramolecular Dynamics of 4 2 Hydroxyphenylazo Benzoic Acid

Azo-Hydrazone Tautomerism Phenomenon

4-(2-Hydroxyphenylazo)benzoic acid (HABA) exists in a state of equilibrium between two tautomeric forms: the azo (AT) and the hydrazone (HT) forms. nih.gov This phenomenon, known as azo-hydrazone tautomerism, involves the migration of a proton between the oxygen atom of the hydroxyl group and a nitrogen atom of the azo group.

The azo form is characterized by the presence of a hydroxyl (-OH) group on one phenyl ring and an azo (-N=N-) linkage. In the hydrazone form, the proton has shifted to one of the azo nitrogen atoms, resulting in a ketone-like C=O group (quinone-like) and a hydrazone (-NH-N=) linkage. This structural transformation is a key aspect of the compound's chemistry and influences its physical and biological properties. nih.govnih.gov The equilibrium between these two forms is not static and can be influenced by various external factors.

Influence of Solvent Polarity and pH on Tautomeric Preferences

The preference for either the azo or hydrazone tautomer is significantly dictated by the surrounding chemical environment, particularly the polarity of the solvent and the pH of the solution. nih.govnih.gov

Solvent Polarity:

In solvents of varying polarities, the tautomeric equilibrium of HABA shifts. For the neutral form of HABA, the azo tautomer is predominantly observed in a range of solvents, including toluene (B28343), chloroform, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), butanol, and ethanol (B145695). nih.gov

However, for the monoanionic form of HABA, the solvent effect is more pronounced. In apolar solvents like toluene and chloroform, the hydrazone tautomer is the only form detected. Conversely, in water, the azo tautomer is the exclusive species. In a solvent of intermediate polarity, such as ethanol, a mixture of both tautomers is observed for the monoanionic form. nih.gov This demonstrates that polar solvents tend to stabilize the azo form, while nonpolar environments favor the hydrazone form of the anion.

pH:

The pH of the solution plays a crucial role in determining the protonation state of the molecule, which in turn affects the tautomeric equilibrium. nih.gov The carboxylic acid and phenol (B47542) groups of HABA can be deprotonated at different pH values. The speciation of the compound, meaning the distribution of its neutral, monoanionic, and dianionic forms, is pH-dependent. This directly impacts which tautomer is more stable. For instance, the monoanionic form, where the carboxylic acid is deprotonated, exhibits the solvent-dependent tautomeric behavior described above. nih.gov

Spectroscopic Differentiation and Quantification of Tautomeric Forms

Spectroscopic techniques are essential for distinguishing and quantifying the azo and hydrazone tautomers. UV-Vis absorption spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard. nih.govresearchgate.net

The two tautomers possess distinct absorption spectra. targetmol.com The azo and hydrazone forms of HABA are spectrally distinguishable, allowing for the study of their binding to molecules like bovine serum albumin. ebi.ac.uk By analyzing the changes in the UV-Vis absorption spectra in different solvents and at various pH levels, researchers can determine the relative concentrations of each tautomer. For example, UV-Vis absorption spectra of HABA have been recorded in ethanol, methanol, and water in the range of 200-800 nm to study its electronic transitions. researchgate.net

NMR spectroscopy provides detailed structural information. 1H and 13C NMR spectra, often recorded in deuterated solvents like DMSO, can help identify the specific protons and carbons associated with each tautomeric form. researchgate.net These experimental techniques, often coupled with quantum chemical calculations, allow for a detailed description of the spectroscopic behaviors of the compound and a quantitative analysis of the tautomeric equilibrium. researchgate.netnih.gov

Table 1: Tautomeric Preference of this compound in Different States and Solvents

| Form | Solvent | Predominant Tautomer |

| Neutral | Toluene | Azo nih.gov |

| Neutral | Chloroform | Azo nih.gov |

| Neutral | DMSO | Azo nih.gov |

| Neutral | DMF | Azo nih.gov |

| Neutral | Butanol | Azo nih.gov |

| Neutral | Ethanol | Azo nih.gov |

| Monoanionic | Toluene | Hydrazone nih.gov |

| Monoanionic | Chloroform | Hydrazone nih.gov |

| Monoanionic | Ethanol | Mixture of Azo and Hydrazone nih.gov |

| Monoanionic | Water | Azo nih.gov |

Computational and Theoretical Chemistry Studies on 4 2 Hydroxyphenylazo Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules.

Density Functional Theory (DFT) for Ground State Geometry Optimization

DFT is a widely used method for determining the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For the related compound 2-(4-Hydroxyphenylazo)benzoic acid (HABA), studies have employed the B3LYP functional with a 6-311++G(d,p) basis set to perform these optimizations. researchgate.netsigmaaldrich.com These calculations help in determining key structural parameters. The optimized geometry typically reveals a nearly planar structure, which is crucial for the delocalization of π-electrons across the molecule, influencing its electronic and optical properties.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for 2-(4-Hydroxyphenylazo)benzoic acid This data is representative of calculations performed on the isomer 2-(4-Hydroxyphenylazo)benzoic acid. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | N1=N2 | ~1.26 Å |

| C1-N1 | ~1.42 Å | |

| C7-N2 | ~1.41 Å | |

| O1-H1 | ~0.97 Å | |

| C13=O3 | ~1.22 Å | |

| Bond Angle (°) | C1-N1=N2 | ~114.5° |

| N1=N2-C7 | ~114.2° | |

| C2-C1-N1 | ~115.8° | |

| C8-C7-N2 | ~124.9° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary method for investigating the electronic excited states of molecules. It is used to calculate the energies of electronic transitions, which correspond to the absorption of light. For HABA, TD-DFT calculations, often performed in solvents like ethanol (B145695) or methanol, are used to predict the UV-Visible absorption spectra. researchgate.netresearchgate.net These calculations can accurately forecast the maximum absorption wavelengths (λmax) associated with π→π* and n→π* transitions within the azo dye. researchgate.net

Calculation of Vibrational Wavenumbers and Electronic Transitions

Theoretical vibrational analysis is performed to understand the molecular vibrations and to assign the peaks observed in experimental Infrared (IR) and Raman spectra. DFT calculations provide the harmonic vibrational frequencies. For HABA, studies have reported detailed assignments of vibrational modes. researchgate.net For instance, the characteristic N=N stretching vibration is a key focus, typically appearing in a specific region of the spectrum.

Electronic transitions calculated by TD-DFT provide insight into the colors of these dyes. The main absorption band in the visible region is typically assigned to the HOMO→LUMO transition, which is a π→π* transition localized along the azo-bridged conjugated system. researchgate.net

Table 2: Illustrative Vibrational and Electronic Transition Data for 2-(4-Hydroxyphenylazo)benzoic acid This data is representative of calculations performed on the isomer 2-(4-Hydroxyphenylazo)benzoic acid. researchgate.net

| Data Type | Parameter | Calculated Value |

| Vibrational Wavenumber (cm⁻¹) | ν(O-H) stretch | ~3700 cm⁻¹ |

| ν(C=O) stretch | ~1730 cm⁻¹ | |

| ν(N=N) stretch | ~1445 cm⁻¹ | |

| Electronic Transition | λmax (in Ethanol) | ~350 nm |

| Oscillator Strength (f) | > 0.5 | |

| Major Contribution | HOMO → LUMO |

Electronic Structure and Molecular Reactivity Descriptors

The electronic structure dictates the chemical reactivity of a molecule. Descriptors derived from quantum calculations quantify this behavior.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. For HABA, the π-nature of both the HOMO and LUMO is distributed across the azobenzene (B91143) framework. researchgate.net

Table 3: Illustrative Frontier Orbital Energies for 2-(4-Hydroxyphenylazo)benzoic acid This data is representative of calculations performed on the isomer 2-(4-Hydroxyphenylazo)benzoic acid.

| Parameter | Energy (eV) |

| E(HOMO) | ~ -6.3 eV |

| E(LUMO) | ~ -2.5 eV |

| Energy Gap (ΔE) | ~ 3.8 eV |

Electrophilicity, Nucleophilicity, and Hardness/Softness Evaluation

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Softness is the reciprocal of hardness (S = 1/η). Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Electronegativity (χ) : This describes the ability of a molecule to attract electrons. It is calculated as χ = -(E_LUMO + E_HOMO) / 2.

Electrophilicity Index (ω) : This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors provide a quantitative basis for understanding the reactivity and interaction of the molecule with other chemical species.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a material originates from the nonlinear polarization induced by an intense electromagnetic field, such as that from a laser. In organic molecules, a large NLO response is often associated with specific structural features, such as the presence of electron-donating and electron-accepting groups linked by a π-conjugated system.

The NLO properties of 2-(4-hydroxyphenylazo)benzoic acid have been investigated using quantum chemical calculations. nih.gov Specifically, the molecular polarizability (α) and the first hyperpolarizability (β) were computed to evaluate the compound's potential as an NLO material. nih.gov These calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. nih.govresearchgate.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is a measure of the nonlinear response to that field. While the study by Cinar et al. (2013) reports the computation of these properties, the specific numerical values for the polarizability and hyperpolarizability components are not detailed in the publicly available abstract. Therefore, a data table of these values cannot be generated at this time.

The investigation into the NLO properties of 2-(4-hydroxyphenylazo)benzoic acid aimed to establish a correlation between its molecular structure and its NLO response. nih.gov The molecule's architecture is conducive to NLO activity. It possesses a hydroxyl group (-OH) on one phenyl ring, which acts as an electron-donating group, and a carboxylic acid group (-COOH) on the other phenyl ring, serving as an electron-accepting group. These two groups are connected by an azo bridge (-N=N-), which provides a π-conjugated pathway for intramolecular charge transfer from the donor to the acceptor. This donor-π-acceptor (D-π-A) motif is a well-established strategy for designing molecules with significant NLO responses. The computational analysis of the molecule's electronic structure, as indicated by the study, would elucidate the extent of this charge transfer and its contribution to the calculated hyperpolarizability. nih.gov

Advanced Electron Density and Interaction Analyses

Advanced computational methods can provide a deeper understanding of bonding, electron density distribution, and noncovalent interactions within a molecule. These analyses offer a detailed picture of the forces that govern molecular structure and stability.

As of the latest available scientific literature, a specific Natural Bond Orbital (NBO) analysis for 2-(4-hydroxyphenylazo)benzoic acid has not been reported. NBO analysis is a powerful tool used to study charge transfer, hybridization, and delocalization of electron density within a molecule by translating the complex molecular wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and Rydberg orbitals.

There are no reported studies in the scientific literature that have performed a Quantum Theory of Atoms in Molecules (QTAIM) analysis on 2-(4-hydroxyphenylazo)benzoic acid. This method allows for the partitioning of the molecular electron density to define atoms and the bonds between them. QTAIM analysis is particularly useful for characterizing the nature of chemical bonds, including covalent and noncovalent interactions, based on the topological properties of the electron density at bond critical points.

Specific Noncovalent Interaction (NCI-RDG) or Independent Gradient Model (IGM) analyses for 2-(4-hydroxyphenylazo)benzoic acid have not been documented in the available scientific literature. These computational techniques are used to visualize and characterize noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding molecular conformation and crystal packing. They provide a three-dimensional representation of interaction regions within a molecule.

Coordination Chemistry of 4 2 Hydroxyphenylazo Benzoic Acid As a Ligand

Design Principles for Metal Complex Formation with 4-(2-Hydroxyphenylazo)benzoic acid

The chelating ability of HABA arises from the spatial arrangement of its donor atoms. The hydroxyl and carboxylate groups can be deprotonated to form anionic oxygen donors, which readily coordinate to positively charged metal ions. The nitrogen atoms of the azo group possess lone pairs of electrons and can also act as donor sites.

The formation of stable chelate rings is a primary driving force for complexation. HABA can form five- or six-membered chelate rings with a metal ion, which are thermodynamically favored. For instance, simultaneous coordination of the hydroxyl oxygen and one of the azo nitrogen atoms would result in a stable five-membered ring. Similarly, the carboxylate group can coordinate in a bidentate fashion, forming a four-membered ring, or it can chelate with another donor group to form a larger ring. The azo group itself can act as a bridge between two metal centers.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. 2-(4-Hydroxyphenylazo)benzoic acid can exhibit variable denticity, acting as a monodentate, bidentate, or even tridentate ligand.

Monodentate Coordination: The ligand can bind to a metal ion through a single donor atom, most commonly the carboxylate oxygen, especially if the hydroxyl group remains protonated.

Bidentate Coordination: This is a more common mode, where the ligand chelates to the metal ion through two donor atoms. Several bidentate coordination modes are possible:

Coordination through the hydroxyl oxygen and one of the azo nitrogen atoms.

Coordination through the deprotonated carboxylate group in a chelating fashion.

Bridging coordination where the carboxylate group binds to two different metal ions.

Tridentate Coordination: In this mode, the ligand would coordinate through the hydroxyl oxygen, one azo nitrogen, and one of the carboxylate oxygens. This would lead to the formation of two fused chelate rings, resulting in highly stable complexes.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of other co-ligands in the coordination sphere. For instance, in the presence of a strong base, both the hydroxyl and carboxylic acid groups are likely to be deprotonated, making them available for coordination.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 2-(4-Hydroxyphenylazo)benzoic acid typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques to elucidate their structure and bonding.

While specific literature on the synthesis of Mn(II), Fe(III), and Cr(III) complexes with HABA is not abundant, general synthetic routes can be proposed based on established coordination chemistry principles. In contrast, the synthesis of organotin(IV) complexes with similar ligands has been more extensively studied.

A general procedure for the synthesis of transition metal complexes involves dissolving 2-(4-Hydroxyphenylazo)benzoic acid in a suitable solvent, such as ethanol (B145695) or methanol, and then adding a solution of the metal salt (e.g., MnCl₂, FeCl₃, or CrCl₃) dropwise with stirring. The reaction mixture is often heated under reflux to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

For organotin(IV) complexes, a common method involves the reaction of HABA with an organotin(IV) oxide or chloride, such as dibutyltin(IV) oxide or trimethyltin(IV) chloride, in a solvent like toluene (B28343) or methanol. The reaction may be carried out at reflux temperature to ensure completion.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for confirming the coordination of 2-(4-Hydroxyphenylazo)benzoic acid to a metal ion.

Infrared Spectroscopy: The IR spectrum of the free ligand shows characteristic absorption bands for the O-H, C=O, and N=N functional groups. Upon complexation, these bands are expected to shift, providing direct evidence of coordination.

The broad ν(O-H) band of the phenolic group in the free ligand is expected to disappear or shift significantly upon deprotonation and coordination to the metal ion.

The sharp ν(C=O) band of the carboxylic acid group will also shift. The difference between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies of the carboxylate group can indicate its coordination mode (monodentate, bidentate chelating, or bridging).

The ν(N=N) stretching vibration of the azo group may also shift to lower frequencies upon coordination, indicating the involvement of the azo nitrogen in bonding.

| Functional Group | Free Ligand (HABA) Wavenumber (cm⁻¹) | Metal Complex Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(O-H) phenolic | ~3400 (broad) | Absent or shifted | Deprotonation and coordination of the hydroxyl group |

| ν(C=O) carboxylic acid | ~1680 | - | Disappears upon deprotonation |

| ν_asym(COO⁻) | - | ~1600-1550 | Coordination of the carboxylate group. The magnitude of Δν (ν_asym - ν_sym) indicates the coordination mode. |

| ν_sym(COO⁻) | - | ~1400-1380 | |

| ν(N=N) | ~1450 | Shifted to lower frequency | Coordination of the azo group |

UV-Visible Spectroscopy: The UV-Vis spectrum of HABA is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the azo group. Coordination to a metal ion can cause shifts in the position and intensity of these bands (both hypsochromic and bathochromic shifts are possible), reflecting the perturbation of the electronic structure of the ligand upon complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing the structure of diamagnetic metal complexes, such as those of organotin(IV). For paramagnetic complexes like those of Mn(II), Fe(III), and Cr(III), NMR spectra are often broad and less informative.

¹H and ¹³C NMR: In the ¹H NMR spectrum of an organotin(IV)-HABA complex, the disappearance of the acidic proton signals from the -OH and -COOH groups confirms their deprotonation upon complexation. The chemical shifts of the aromatic protons will also be altered compared to the free ligand, providing further evidence of coordination. Similar changes are observed in the ¹³C NMR spectrum, with the carbon signals of the carboxylate and the phenolic ring being particularly affected.

¹¹⁹Sn NMR: For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a powerful diagnostic tool. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. Generally, an increase in the coordination number at the tin center results in an upfield shift of the ¹¹⁹Sn resonance. This allows for the determination of whether the tin center is four-, five-, or six-coordinate in solution.

| Nucleus | Free Ligand (HABA) δ (ppm) | Organotin(IV) Complex δ (ppm) | Interpretation |

|---|---|---|---|

| ¹H (-OH, -COOH) | Present (broad signals) | Absent | Deprotonation and coordination |

| ¹H (aromatic) | Characteristic pattern | Shifted signals | Change in electronic environment upon coordination |

| ¹³C (-COO⁻, C-O) | Characteristic signals | Shifted signals | Confirmation of coordination at these sites |

| ¹¹⁹Sn | N/A | Varies with coordination number | Provides information on the geometry around the Sn atom |

Structural Analysis of Coordination Compounds

The structural elucidation of metal complexes containing this compound and its derivatives is crucial for understanding their properties and potential applications. Techniques such as single-crystal X-ray diffraction provide definitive insights into the precise three-dimensional arrangement of atoms, revealing coordination geometries, bond lengths, bond angles, and the nature of intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute structure of crystalline coordination compounds. While crystal structures for simple metal complexes of this compound itself are not widely reported in the literature, studies on closely related derivatives provide significant insight into its coordination modes.

A pertinent example is the study of an organotin(IV) complex synthesized with a derivative ligand, 2-{4-hydroxy-3-[(2-hydroxyethylimino)methyl]phenylazo}benzoic acid (H₃L). The reaction of this ligand with trimethyltin(IV) chloride yielded a dimeric complex, [Me₃Sn(H₂L)]₂. mdpi.com X-ray analysis revealed that this complex crystallizes in the monoclinic space group P2₁/c. mdpi.com The analysis showed the formation of a large 24-membered macrocyclic structure. In this dimer, the two ligand molecules act as bridging units, connecting two trimethyltin(IV) moieties. mdpi.com The coordination occurs through the oxygen atoms of the carboxylate group and the phenoxy group from each ligand, demonstrating a bidentate bridging coordination mode. mdpi.com

Table 1: Crystallographic Data for [Me₃Sn(H₂L)]₂

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₄H₃₈N₄O₆Sn₂ |

| Formula Weight | 860.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.034(2) |

| b (Å) | 13.931(3) |

| c (Å) | 12.164(2) |

| β (°) | 108.31(3) |

| Volume (ų) | 1772.3(6) |

Data sourced from a study on a closely related derivative ligand complex. mdpi.com

Upon coordination to a metal center, this compound can form stable chelate rings. The geometry of these rings is dictated by the bite angle of the ligand and the preferred coordination geometry of the metal ion. The ligand typically acts as a bidentate donor, utilizing the phenolic oxygen and one of the azo nitrogen atoms, or the carboxylic oxygen and an azo nitrogen.

A key aspect of the electronic structure is the potential for azo-hydrazone tautomerism. The equilibrium between the azo form (containing a -N=N- group) and the hydrazone form (containing a -C=N-NH- group) can be influenced by factors such as solvent polarity and pH. Upon coordination to a metal ion, this equilibrium can be shifted, often stabilizing one form over the other. Spectroscopic studies on the binding of 2-(4'-hydroxyphenylazo)benzoic acid (HABA), a positional isomer of the title compound, to bovine serum albumin (BSA) have shown that both azo and hydrazone forms can bind to the protein. ebi.ac.uk This suggests that in coordination complexes, the ligand might exist in either tautomeric form, which would significantly impact the electronic properties and the geometry of the resulting chelate ring. The hydrazone form typically leads to a more rigid and planar chelate ring structure.

In the previously mentioned organotin(IV) complex, [Me₃Sn(H₂L)]₂, the ligand coordinates through its carboxylate and phenoxy oxygen atoms, forming a large macrocyclic ring rather than a small, conventional chelate ring. mdpi.com This illustrates a different, yet important, aspect of the ligand's versatility, where it bridges metal centers instead of chelating a single one.

Investigation of Noncovalent Interactions in Metal Complexes

Noncovalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces, play a critical role in the solid-state structures of coordination compounds. They are instrumental in organizing the complex units into higher-dimensional supramolecular architectures.

π-π Stacking: The two aromatic rings (the benzoic acid and the phenol (B47542) ring) in the ligand are capable of engaging in π-π stacking interactions. These interactions occur when the aromatic rings of adjacent complex molecules pack in a face-to-face or face-to-edge manner. Computational studies on related systems have shown that π-stacking interactions can provide significant stabilization to dimeric and polymeric structures. nih.gov Such interactions are crucial in directing the self-assembly of molecules into well-defined supramolecular structures.

In the crystal structure of the dimeric organotin(IV) complex [Me₃Sn(H₂L)]₂, the packing of the large macrocyclic units is influenced by a combination of these noncovalent forces, leading to a stable and ordered three-dimensional lattice. mdpi.com The study of non-covalent complexes between the related molecule 2-(4-hydroxyphenylazo) benzoic acid and alpha-cyclodextrin (B1665218) further underscores the importance of these weak interactions in forming stable host-guest systems. ogu.edu.tr

Host Guest Chemistry and Supramolecular Assemblies Involving 4 2 Hydroxyphenylazo Benzoic Acid

Formation of Inclusion Complexes with Cyclodextrins

Cyclodextrins can form inclusion complexes with guest molecules like 2,4-HPABA by encapsulating them within their internal hydrophobic cavity. bohrium.com This process is driven by the favorable interaction between the non-polar parts of the guest molecule and the hydrophobic interior of the cyclodextrin (B1172386), displacing high-energy water molecules from the cavity. The formation of these complexes can be confirmed through various analytical techniques in both solid and solution states. bohrium.com

The stoichiometry of host-guest inclusion complexes is a critical parameter that defines the ratio in which the host and guest molecules combine. For the complex formed between 2,4-HPABA and alpha-cyclodextrin (B1665218) (α-CD), a 1:1 molar ratio has been consistently identified. bohrium.com This stoichiometry is often determined using Job's method of continuous variation, which involves monitoring changes in a physical property, such as UV-Vis absorbance, while varying the mole fractions of the host and guest. mdpi.commdpi.com

The stability of these complexes is quantified by the association or stability constant (Kₛ or Kₐ). A higher value indicates a more stable complex. The stability constant for the 2,4-HPABA/α-CD complex has been calculated from spectral data. bohrium.com For comparison, stability constants for other benzoic acid derivatives with cyclodextrins often fall within a similar range, influenced by factors like pH and the specific type of cyclodextrin used. mdpi.com

| Guest Molecule | Host Molecule | Stoichiometry (Host:Guest) | Stability Constant (Kₐ), M⁻¹ | Method | Reference |

|---|---|---|---|---|---|

| 2-(4-Hydroxyphenylazo)benzoic acid (2,4-HPABA) | α-Cyclodextrin | 1:1 | 2.1 x 10² | UV-Vis Spectroscopy | bohrium.com |

| Pipemidic Acid | β-Cyclodextrin | 1:1 | 215.2 (at pH 4.6) | UV-Vis Titration | mdpi.com |

Spectroscopic techniques are invaluable for detecting and characterizing the formation of inclusion complexes.

UV-Vis Spectroscopy: Changes in the absorption spectrum of the guest molecule upon the addition of the host are a primary indicator of complex formation. For the 2,4-HPABA and α-CD system, shifts in the absorption bands are observed, which can be used to calculate the stability constant of the complex. bohrium.com

Fluorescence Spectroscopy: The fluorescence emission of a guest molecule is often sensitive to its local environment. When 2,4-HPABA is encapsulated within the hydrophobic cavity of α-CD, its fluorescence intensity decreases. This quenching is attributed to the formation of the inclusion complex and the change from a polar aqueous environment to the non-polar cyclodextrin cavity. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of inclusion complexes in solution. Chemical shift changes of the protons on both the host and guest molecules provide direct evidence of interaction. For cyclodextrin complexes, the protons located inside the cavity (H3 and H5) typically show the most significant shifts upon inclusion of a guest molecule, confirming the encapsulation process. bohrium.comnih.gov Rotating frame Overhauser effect spectroscopy (ROESY) can further provide information about the specific intermolecular interactions and the geometry of the complex. bohrium.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: In the solid state, FT-IR spectroscopy can confirm complex formation by observing shifts in the vibrational bands of the guest molecule. Changes in the stretching frequencies of functional groups, such as C=O and O-H, indicate their involvement in new intermolecular interactions within the complex. bohrium.com

Thermodynamic Parameters of Inclusion Process

The thermodynamic parameters—enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°)—provide insight into the driving forces behind the inclusion process. These values can be determined by studying the temperature dependence of the stability constant using the van't Hoff equation. bohrium.com

| Parameter | Value | Indication |

|---|---|---|

| ΔG° (Gibbs Free Energy) | Negative | Spontaneous and thermodynamically favorable process bohrium.com |

| ΔH° (Enthalpy) | Negative | Exothermic process, indicating favorable interactions bohrium.com |

| ΔS° (Entropy) | Data-dependent | Reflects changes in the system's order bohrium.com |

Characterization of Intermolecular Interactions within Supramolecular Structures

The stability and structure of the 4-(2-hydroxyphenylazo)benzoic acid-cyclodextrin complex are governed by a combination of weak intermolecular forces.

The main driving forces for the formation of inclusion complexes between cyclodextrins and non-polar or partially non-polar guest molecules are van der Waals forces and hydrophobic interactions. researchgate.net The interior of the cyclodextrin cavity is relatively apolar compared to the surrounding aqueous medium. The encapsulation of a hydrophobic guest molecule, like the phenyl rings of this compound, into this cavity is an energetically favorable process. bohrium.comnih.gov This "hydrophobic effect" is driven by the entropy gain from the release of high-energy water molecules from the cavity back into the bulk solvent. stackexchange.com Inside the cavity, weak but numerous van der Waals interactions between the guest molecule and the atoms lining the cyclodextrin's interior further stabilize the complex. researchgate.net The negative enthalpy change observed for the complexation of 2,4-HPABA with α-CD supports the significant role of these exothermic van der Waals interactions. bohrium.com

Advanced Analytical and Materials Science Applications of 4 2 Hydroxyphenylazo Benzoic Acid

Analytical Chemistry Methodologies

Development of Chemosensors for Anion Detection

The detection of anions is a significant challenge in analytical chemistry. 4-(2-Hydroxyphenylazo)benzoic acid (HABA) has been successfully developed as a selective azo dye-based colorimetric chemosensor for certain anions. nih.gov The molecule possesses both a phenol (B47542) group and a carboxylic acid group, which provide hydrogen atoms available for interaction and binding with anions. nih.gov

The sensitivity of HABA as an anion sensor is noteworthy, with low limits of detection reported for fluoride, acetate, and phosphate, underscoring its potential for detecting trace amounts of these anions. nih.gov

Table 1: Anion Sensing Characteristics of this compound

| Analyte Anion | Association Constant (Kₐ) (mol⁻¹dm³) | Limit of Detection (LOD) (mol dm⁻³) |

|---|---|---|

| Fluoride (F⁻) | 1.56 x 10⁴ ± 0.28 | 1.05 x 10⁻⁷ |

| Acetate (CH₃COO⁻) | 1.25 x 10⁴ ± 0.60 | 3.77 x 10⁻⁸ |

| Phosphate (PO₄³⁻) | 1.90 x 10⁴ ± 0.67 | 3.00 x 10⁻⁸ |

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

Optimization of this compound as a Matrix for MALDI-MS in Proteomics and Polymer Analysis

In the field of mass spectrometry, this compound (HABA) has been identified as a highly advantageous matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. chemicalbook.com It is particularly effective for the analysis of large and complex biomolecules and synthetic polymers. researchgate.net

Proteomics Applications: HABA has been successfully used for the desorption of peptides, proteins, and glycoproteins with molecular weights up to approximately 250 kDa. nih.gov When compared with common matrices like sinapic acid (SA), 2,5-dihydroxybenzoic acid (DHB), and α-cyano-4-hydroxycinnamic acid (CHCA), HABA demonstrates comparable sensitivity for smaller peptides and proteins. nih.gov However, its distinct advantage lies in its superior sensitivity for larger proteins and glycoproteins, especially within complex mixtures where other matrices tend to discriminate against higher mass components. nih.gov While it may show slightly reduced mass resolution for smaller proteins, it often provides the best mass resolution for larger proteins and glycoproteins. nih.gov Another significant benefit of HABA is the formation of a uniform sample surface, which leads to barely any spatial variation in the ion signal and allows for the accumulation of hundreds of single-shot mass spectra from the same spot, enhancing reproducibility. nih.gov

Polymer Analysis: For the analysis of synthetic polymers, HABA has demonstrated excellent performance, often providing the best results in terms of both sensitivity and mass resolution. nih.gov It has been shown to be an ideal matrix for specific types of polymers, such as Poly-[2-(2-ethoxy)-ethoxyethyl]-guanidinium-chloride] (PEEG), where matrices like SA and CHCA are less effective. researchgate.net The performance is particularly notable for compounds that form ions predominantly through cation attachment, where HABA yields high sensitivity and resolution. nih.gov

Table 2: Comparative Performance of HABA as a MALDI Matrix

| Analyte Class | HABA Performance | Comparison with Other Matrices (SA, DHB, CHCA) |

|---|---|---|

| Peptides & Small Proteins | Comparable sensitivity, somewhat reduced mass resolution. | Similar sensitivity to standard matrices. nih.gov |

| Large Proteins & Glycoproteins | Better sensitivity, often best mass resolution. nih.gov | Superior to other matrices that discriminate against high mass components. nih.gov |

| Synthetic Polymers (e.g., PEEG) | Best performance in sensitivity and mass resolution. researchgate.netnih.gov | More effective than SA and CHCA for certain polymer types. researchgate.net |

| General Characteristics | Uniform sample surface, extended analyte ion production, high reproducibility. nih.gov | Offers more stable and prolonged ion signals. nih.gov |

Utility as a Chromogenic Indicator in Biochemical Assays (e.g., serum albumin determination)

This compound serves as a valuable spectrophotometric probe for the determination of proteins, most notably serum albumin. researchgate.net Its ability to change color upon binding to proteins makes it a useful chromogenic indicator in various biochemical assays. researchgate.net

When HABA binds to bovine serum albumin (BSA), a distinct change in its absorption spectrum is observed. researchgate.net A new absorption band, known as a metachromasy band, appears at approximately 480 nm, while the original absorption band at 350 nm decreases. researchgate.net This spectral shift is a direct result of the binding event and the change in the microenvironment of the HABA molecule. The presence of an isosbestic point near 380 nm under specific molar ratios of HABA to BSA indicates a clear equilibrium between the free and bound forms of the dye. researchgate.net

The binding mechanism is complex and involves at least two types of binding sites on the albumin molecule. researchgate.net The spectral changes are primarily attributed to HABA molecules bound to "metachromasy sites," which perturb the dye and stabilize its hydrazone tautomer. researchgate.net The binding constant for HABA with defatted BSA has been determined to be on the order of 10⁵ M⁻¹. researchgate.net By measuring the change in absorbance, researchers can quantify the concentration of serum albumin in a sample. researchgate.net

Application as a Test Kit for Functional Group Affinity to Metal Oxides

Research specifically detailing the application of this compound as a component in a test kit for determining functional group affinity to metal oxides is not prominently available in the reviewed scientific literature. While azo dyes have been functionalized onto nanoparticles for heavy metal removal and benzoic acid has been used for surface modification, the direct use of HABA in a test kit for this specific purpose is not documented. researchgate.netconicet.gov.ar

Functional Materials Development

Incorporation into Materials Exhibiting Nonlinear Optical Properties

The field of nonlinear optics (NLO) explores how intense light interacts with materials to produce new optical frequencies, a property essential for applications in telecommunications, optical computing, and frequency conversion. This compound has been investigated for its NLO properties due to its conjugated π-electron system, which is characteristic of many organic NLO materials. researchgate.net

Theoretical studies using density functional theory (DFT) have been conducted to compute the NLO properties of the HABA molecule. researchgate.net These calculations focus on key parameters such as the electric dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β), which are indicators of a material's potential for second-order NLO effects. researchgate.netnih.gov

The computed values indicate that HABA possesses a significant first hyperpolarizability, suggesting its potential as a candidate for NLO applications. The combination of an electron-donating group (hydroxyl) and an electron-withdrawing group (carboxylic acid) connected by the azo bridge facilitates intramolecular charge transfer, which is a key molecular design strategy for enhancing NLO response. A detailed comparison between experimental measurements and theoretical computations provides a comprehensive understanding of its spectroscopic and NLO behaviors. researchgate.net

Table 3: Calculated Nonlinear Optical Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole moment (μ) | 4.0954 | Debye |

| Mean polarizability (α) | -26.0395 x 10⁻²⁴ | esu |

| Anisotropy of polarizability (Δα) | -48.4069 x 10⁻²⁴ | esu |

| First hyperpolarizability (β) | 10.3609 x 10⁻³⁰ | esu |

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. researchgate.net

Development of Liquid Crystalline Materials Utilizing this compound as a Mesogenic Unit

The molecular architecture of this compound, featuring a rigid azobenzene (B91143) core, a terminal carboxylic acid group, and a hydroxyl group, makes it a compelling candidate for the design of liquid crystalline materials. The elongated, rod-like shape imparted by the azobenzene unit is a fundamental prerequisite for the formation of mesophases. The carboxylic acid group facilitates the formation of strong intermolecular hydrogen bonds, which can lead to the self-assembly of supramolecular structures, a key factor in the development of liquid crystalline phases. nih.gov

Research into analogous compounds, such as 4-(4-alkyloxyphenylazo) benzoic acids, has demonstrated their capacity to form liquid crystals. These studies reveal that by varying the length of the alkyl chain, it is possible to tune the mesomorphic properties, inducing nematic or smectic phases. nih.gov This indicates that derivatives of this compound, through esterification or other modifications of the carboxylic acid and hydroxyl groups, could yield a diverse range of liquid crystalline materials with tailored properties. The inherent ability of benzoic acid derivatives to form ordered structures through intermolecular hydrogen bonding is a critical aspect of their application in the development of liquid crystal materials. researchgate.net

Evaluation of Thermal Stability and Mesophase Behavior in Liquid Crystals

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are essential techniques for characterizing the thermal properties and identifying the mesophases of these materials. DSC would reveal the transition temperatures from the crystalline solid to the liquid crystalline phase (melting point) and from the liquid crystalline phase to the isotropic liquid (clearing point). The enthalpy changes associated with these transitions provide insight into the molecular ordering within the different phases.

Studies on analogous 3- (or 4-)-n-alkanoyloxy benzoic acids have shown that the thermal stability and the type of mesophase are highly dependent on the length of the terminal alkyl chain. nih.gov For instance, shorter chains might favor the formation of a nematic phase, characterized by long-range orientational order, while longer chains could promote the formation of more ordered smectic phases, which possess both orientational and some degree of positional order. nih.gov The thermal stability of the smectic phase in these systems was observed to increase with the length of the terminal chain. nih.gov Based on these findings, it can be inferred that liquid crystals incorporating the this compound moiety would exhibit a rich polymorphism, with the potential to tune the mesophase behavior by chemical modification.

Table 1: Mesomorphic Properties of Representative Benzoic Acid Derivatives

| Compound Class | Mesophase Type | Thermal Stability Range (°C) | Reference |

| 4-(4-alkyloxyphenylazo) benzoic acids | Nematic, Smectic | Varies with alkyl chain length | nih.gov |

| 3- (or 4-)-n-alkanoyloxy benzoic acids | Smectic | Stabilities increase with alkyl chain length | nih.gov |

Environmental Chemistry and Degradation Studies

The widespread use of azo dyes in various industries necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies. This compound, as a representative azo compound, has been the subject of degradation studies to assess its persistence and the efficacy of different removal techniques.

Photodegradation Kinetics of this compound

Photodegradation is a crucial process that determines the environmental persistence of azo dyes upon their release into aquatic ecosystems. The kinetics of the photodegradation of this compound have been investigated, particularly in the context of advanced oxidation processes.

A study on the degradation of 2-(4-hydroxyphenylazo)benzoic acid revealed that the process is significantly influenced by factors such as pH and the initial concentration of the dye. journalcsij.com The degradation kinetics were investigated using ultraviolet irradiation in the presence of an oxidizing agent like hydrogen peroxide. journalcsij.com The rate of decolorization of the dye solution is often found to follow pseudo-first-order kinetics with respect to the dye's concentration. researchgate.net Monitoring the degradation process is typically achieved by measuring the change in the absorbance of the dye solution over time using UV-Vis spectroscopy. researchgate.net The disappearance of the characteristic absorption peak in the visible region indicates the breakdown of the chromophoric azo group.

Advanced Oxidation Processes (AOPs) for Dye Degradation and Color Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of recalcitrant organic compounds like azo dyes, which are often resistant to conventional wastewater treatment methods. researchgate.net

The degradation of this compound has been successfully demonstrated using various AOPs. One study focused on the use of hydrogen peroxide/ultraviolet (H₂O₂/UV) and sodium hypochlorite/ultraviolet (NaOCl/UV) systems. journalcsij.com The research determined the optimal conditions for degradation, such as pH and the concentration of the oxidizing agent. For a 3.5x10⁻⁵ M solution of 2-(4-hydroxyphenylazo)benzoic acid, the optimal pH for the H₂O₂/UV process was found to be 10, while for the NaOCl/UV process, it was pH 8. journalcsij.com

The effectiveness of these AOPs in color removal was also quantified. The NaOCl/UV and NaOCl methods were reported to be more effective, achieving 83% and 64% color removal, respectively, compared to the H₂O₂/UV and H₂O₂ methods. journalcsij.com The mechanism of degradation in these processes involves the oxidative cleavage of the azo bond (-N=N-), which is responsible for the color of the dye, leading to the formation of smaller, colorless, and often less toxic aromatic or aliphatic compounds. researchgate.net Other AOPs, such as the Fenton process (Fe²⁺/H₂O₂) and ozonation, are also known to be effective for the degradation of azo dyes and color removal from industrial effluents. researchgate.netspartanwatertreatment.comsemanticscholar.org

Table 2: Efficacy of AOPs for the Degradation of 2-(4-hydroxyphenylazo)benzoic acid

| AOP Method | Optimal pH | Color Removal Efficiency | Reference |

| H₂O₂/UV | 10 | Not specified | journalcsij.com |

| NaOCl/UV | 8 | 83% | journalcsij.com |

| NaOCl | Not specified | 64% | journalcsij.com |

Biomolecular Interaction Studies of 4 2 Hydroxyphenylazo Benzoic Acid

Investigation of Protein Binding Mechanisms

Experimental studies have provided valuable insights into the binding of HABA to serum albumins, revealing a complex interaction that involves specific binding sites and is influenced by the surrounding microenvironment.

Bovine Serum Albumin (BSA) is a widely used model protein for studying ligand binding due to its structural homology with human serum albumin (HSA), low cost, and availability. derpharmachemica.com Research has shown that HABA binds to BSA at multiple sites with differing affinities. nih.govnih.govoup.com

Spectroscopic and equilibrium dialysis studies have revealed the presence of at least two types of binding sites for HABA on BSA. nih.govnih.gov One class of sites, referred to as "metachromasy sites," causes a significant change in the absorption spectrum of HABA upon binding, while another class, "non-metachromasy sites," does not induce such a spectral shift. nih.gov The appearance of a metachromasy band around 480 nm, at the expense of HABA's original absorption band at 350 nm, is a key indicator of its binding to BSA. oup.com

The binding of HABA to BSA is understood to occur through a sequential mechanism. nih.gov This involves an initial interaction followed by an intramolecular step, which has been identified as the azo-hydrazone tautomerism of the HABA molecule within the protein's binding pocket. nih.gov Studies have identified distinct binding parameters for the azo and hydrazone tautomers of HABA. nih.gov The azo form has been found to have approximately 3.2 binding sites on BSA, while the more tightly bound hydrazone form has about 0.7 binding sites. nih.gov The total number of binding sites for HABA on BSA has been determined to be around 1.4 to 1.5. oup.com The binding affinity is also influenced by the presence of fatty acids, with defatted BSA showing a larger binding constant than undefatted BSA. oup.com

The interaction is also dependent on the ionic strength of the solution. oup.com An isosbestic point in the absorption spectra, which indicates an equilibrium between two species (free and bound dye), is observed at a low ionic strength but disappears at higher ionic strengths, suggesting a change in the nature of the binding. oup.com

| Binding Parameter | Value | Reference |

| Binding Constant (Ka) for defatted BSA | ~10⁵ M⁻¹ | oup.com |

| Number of Binding Sites (n) | 1.4–1.5 | oup.com |

| Number of Azo Form Binding Sites | 3.2 | nih.gov |

| Number of Hydrazone Form Binding Sites | 0.7 | nih.gov |